molecular formula C16H14O3 B1519345 (3'-Acetyl-biphenyl-3-yl)-acetic acid CAS No. 886363-13-9

(3'-Acetyl-biphenyl-3-yl)-acetic acid

Cat. No.: B1519345
CAS No.: 886363-13-9
M. Wt: 254.28 g/mol
InChI Key: XHXUYPFXMBYHNO-UHFFFAOYSA-N
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Description

“(3’-Acetyl-biphenyl-3-yl)-acetic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.28 g/mol . The IUPAC name for this compound is 2-[3-(3-acetylphenyl)phenyl]acetic acid .


Molecular Structure Analysis

The InChI string for “(3’-Acetyl-biphenyl-3-yl)-acetic acid” is InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(10-13)14-6-2-4-12(8-14)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19) . The Canonical SMILES string is CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O .


Physical and Chemical Properties Analysis

“(3’-Acetyl-biphenyl-3-yl)-acetic acid” has a molecular weight of 254.28 g/mol . It has a computed XLogP3-AA value of 2.7 , which is a measure of its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 254.094294304 g/mol . The topological polar surface area is 54.4 Ų , and the heavy atom count is 19 .

Scientific Research Applications

DNA Hybridization Electrochemical Sensor

A study by Cha et al. (2003) demonstrates the application of a conducting polymer based on thiophen-3-yl-acetic acid derivatives for electrochemical hybridization sensors. This sensor is capable of distinguishing between single and double strand states of oligonucleotides, showcasing its potential for genetic analysis and diagnostics (Cha et al., 2003).

Conducting Polymers and Electrochromic Devices

Bingöl et al. (2005) explored the synthesis and properties of thiophen-3-yl acetic acid-based monomers and their polymers, which exhibit significant potential in electrochromic devices and as conducting materials. These polymers have been analyzed for their thermal behavior, morphology, and electrical conductivities, revealing their suitability for advanced material applications (Bingöl et al., 2005).

Fatty Acid Amide Hydrolase Inhibitors

The research by Mor et al. (2008) on the synthesis and structure-activity relationships of alkylcarbamic acid biphenyl-3-yl esters, including compounds related to (3'-Acetyl-biphenyl-3-yl)-acetic acid, provides insights into their use as inhibitors for fatty acid amide hydrolase (FAAH). These compounds have shown potential in treating anxiety, depression, and pain (Mor et al., 2008).

Advanced Oxidation Processes

A study by Kim et al. (2020) on the advanced oxidation of aromatic organic compounds using peracetic acid and cobalt demonstrates the potential of acetylperoxyl radicals for environmental remediation. This research highlights the efficiency of acetylperoxyl radicals in degrading various aromatic compounds, contributing to pollution control and water treatment technologies (Kim et al., 2020).

Antimicrobial and Antioxidant Activities

Varma et al. (2006) identified phenylacetic acid derivatives produced by Curvularia lunata with antimicrobial and antioxidant properties. These compounds, including methyl 2-acetyl-3,5-dihydroxyphenylacetate, show potential for pharmaceutical applications and as bioactive substances (Varma et al., 2006).

Rare Earth Element Separation

Research by Sun et al. (2005) on the synergistic extraction and separation of yttrium from heavy rare earth elements using a mixture of sec-octylphenoxy acetic acid and other acids demonstrates the application of acetic acid derivatives in the recycling and purification of rare earth elements, critical for electronics and renewable energy technologies (Sun et al., 2005).

Safety and Hazards

The safety and hazards of “(3’-Acetyl-biphenyl-3-yl)-acetic acid” are not specified in the available resources. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

2-[3-(3-acetylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(10-13)14-6-2-4-12(8-14)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUYPFXMBYHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654118
Record name (3'-Acetyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-13-9
Record name 3′-Acetyl[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Acetyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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